3-Methyl-2,4-dinitrophenol 3-Methyl-2,4-dinitrophenol
Brand Name: Vulcanchem
CAS No.: 1817-66-9
VCID: VC21239680
InChI: InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol

3-Methyl-2,4-dinitrophenol

CAS No.: 1817-66-9

Cat. No.: VC21239680

Molecular Formula: C7H6N2O5

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2,4-dinitrophenol - 1817-66-9

Specification

CAS No. 1817-66-9
Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
IUPAC Name 3-methyl-2,4-dinitrophenol
Standard InChI InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
Standard InChI Key LDWQQNOSQNSCTL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

3-Methyl-2,4-dinitrophenol belongs to the class of substituted phenols, specifically nitrophenols. It has the molecular formula C₇H₆N₂O₅ and a CAS registry number of 1817-66-9. The compound is structured with three key functional groups attached to a phenol ring:

  • A hydroxyl group (-OH) that contributes to its phenolic properties

  • Two nitro groups (-NO₂) positioned at carbon atoms 2 and 4 of the aromatic ring

  • A methyl group (-CH₃) at position 3 of the ring

This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns. The molecular weight of 3-Methyl-2,4-dinitrophenol is 198.13 g/mol.

Physical and Chemical Properties

Physical Appearance and State

3-Methyl-2,4-dinitrophenol appears as a yellow crystalline solid at room temperature. This coloration is characteristic of many nitro-aromatic compounds, resulting from the electronic transitions within the molecule.

Solubility Characteristics

The compound exhibits moderate solubility in organic solvents such as ethanol and acetone, while demonstrating poor solubility in water. This solubility profile is typical of nitrophenols, where the hydrophobic aromatic ring and methyl group limit water solubility, while the polar nitro and hydroxyl groups enable dissolution in polar organic solvents.

Physicochemical Properties

Table 1 presents the key physicochemical properties of 3-Methyl-2,4-dinitrophenol:

PropertyValue
Molecular FormulaC₇H₆N₂O₅
Molecular Weight198.13 g/mol
Physical StateYellow crystalline solid
Water SolubilityPoor
Organic Solvent SolubilityGood in ethanol, acetone
InChIInChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14
IUPAC Name3-methyl-2,4-dinitrophenol

Synthesis and Preparation Methods

Industrial and Laboratory Synthesis

The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). This process generally follows these key steps:

  • Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The sulfuric acid acts as a catalyst, enhancing the electrophilic character of the nitric acid.

  • Temperature Control: The reaction temperature must be carefully regulated to ensure selective nitration at the 2 and 4 positions of the phenol ring, while avoiding over-nitration or unwanted side reactions.

  • Purification: Following the nitration reaction, the mixture is neutralized, and the product is extracted using appropriate organic solvents. Further purification may involve recrystallization techniques to enhance product purity.

The general reaction can be represented as:

3-Methylphenol + 2HNO₃ → 3-Methyl-2,4-dinitrophenol + 2H₂O

Reaction Mechanisms

The nitration of 3-methylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps include:

  • Formation of the nitronium ion (NO₂⁺) from nitric acid in the presence of sulfuric acid

  • Electrophilic attack by the nitronium ion at the most activated positions of the aromatic ring

  • Deprotonation to restore aromaticity

The hydroxyl group of the phenol directs the incoming nitro groups to the ortho and para positions through resonance effects, while the methyl group at position 3 influences the electronic distribution within the ring through inductive effects.

Chemical Reactivity and Reactions

Reduction Reactions

3-Methyl-2,4-dinitrophenol can undergo reduction reactions, particularly involving the nitro groups. Common reduction reactions include:

  • Reduction to Amino Groups: The nitro groups can be reduced to amino (-NH₂) groups using appropriate reducing agents such as hydrogen gas with metal catalysts (like Pd/C, Pt, or Ni), or chemical reductants like tin or iron in acidic conditions.

  • Selective Reduction: Under controlled conditions, selective reduction of one nitro group may be possible, leading to nitroaminophenol derivatives.

The primary product of complete reduction would be 3-methyl-2,4-diaminophenol, while partial reduction could yield various intermediate products such as nitrosoamines or hydroxylamines.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing nitro groups activates the aromatic ring toward nucleophilic aromatic substitution reactions. These reactions can lead to the replacement of various groups on the aromatic ring, particularly at positions activated by the adjacent nitro groups.

Oxidation Reactions

The phenolic hydroxyl group in 3-Methyl-2,4-dinitrophenol can undergo oxidation reactions under appropriate conditions. Strong oxidizing agents can convert the phenol to corresponding quinones or lead to more extensive degradation of the aromatic structure.

Applications and Uses

Industrial Applications

Due to its chemical structure and reactivity, 3-Methyl-2,4-dinitrophenol may find applications in various industrial processes:

  • Chemical Intermediate: The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly those requiring specific substitution patterns on aromatic rings.

  • Precursor for Specialty Chemicals: The reactive functional groups in 3-Methyl-2,4-dinitrophenol make it potentially valuable as a precursor for specialty chemicals used in various industries.

Research Applications

In research settings, 3-Methyl-2,4-dinitrophenol may be utilized for:

  • Structure-Activity Relationship Studies: The compound may serve as a model substrate for investigating the influence of specific functional group arrangements on chemical and biological activities.

  • Reaction Mechanism Studies: The presence of multiple functional groups makes this compound useful for studying various reaction mechanisms and electronic effects in aromatic systems.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques can be employed for the identification and characterization of 3-Methyl-2,4-dinitrophenol:

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • O-H stretching (phenolic hydroxyl group)

  • N-O stretching (nitro groups)

  • C-H stretching (methyl group and aromatic C-H bonds)

  • Aromatic ring vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed structural information:

  • ¹H-NMR: Signals for aromatic protons, methyl protons, and the hydroxyl proton

  • ¹³C-NMR: Signals for all carbon atoms, with distinctive chemical shifts for carbons bearing functional groups

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (198.13 g/mol) and provide fragmentation patterns characteristic of nitro-aromatic compounds.

Chromatographic Methods

Chromatographic techniques useful for the analysis of 3-Methyl-2,4-dinitrophenol include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC)

Structural Comparisons with Related Compounds

Relationship to Other Nitrophenols

Table 2 presents a comparison between 3-Methyl-2,4-dinitrophenol and related compounds:

CompoundMolecular FormulaKey Structural Differences
3-Methyl-2,4-dinitrophenolC₇H₆N₂O₅Base structure for comparison
2,4-DinitrophenolC₆H₄N₂O₅Lacks methyl group at position 3
3-Methyl-4-nitrophenolC₇H₇NO₃Has only one nitro group at position 4
2,4,6-Trinitrophenol (Picric Acid)C₆H₃N₃O₇Has three nitro groups; lacks methyl group

Structure-Property Relationships

The specific arrangement of functional groups in 3-Methyl-2,4-dinitrophenol influences its properties in comparison to related compounds:

  • The methyl group at position 3 modifies the electronic distribution within the molecule compared to 2,4-dinitrophenol.

  • The presence of two nitro groups makes it more acidic and more reactive toward nucleophilic substitution than 3-methyl-4-nitrophenol.

  • It is less acidic and less electron-deficient than 2,4,6-trinitrophenol (picric acid).

Current Research and Future Directions

Research Gaps

Several areas warrant further investigation regarding 3-Methyl-2,4-dinitrophenol:

  • Comprehensive toxicological profile

  • Environmental fate and degradation pathways

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of potential specialized applications

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